molecular formula C11H22O7 B8484454 Diacetone xylose

Diacetone xylose

Cat. No.: B8484454
M. Wt: 266.29 g/mol
InChI Key: AFGAIEDBFSRFSY-GBQQWJQBSA-N
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Description

Diacetone xylose (1,2:3,5-di-O-isopropylidene-α-D-xylofuranose) is a chemically modified derivative of D-xylose, where two acetone-derived isopropylidene groups protect hydroxyl groups at the 1,2- and 3,5-positions of the xylofuranose ring. This protection enhances stability, making it valuable in organic synthesis, particularly for glycosylation reactions and as a chiral building block. It is a white crystalline solid with a molecular formula of C₁₁H₁₈O₅, molecular weight of 230.26 g/mol, and a melting point range of 42–46°C . Its synthesis involves acid-catalyzed acetonation of D-xylose with acetone, a method analogous to protecting other sugars for selective reactivity .

Properties

Molecular Formula

C11H22O7

Molecular Weight

266.29 g/mol

IUPAC Name

propan-2-one;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanal

InChI

InChI=1S/C5H10O5.2C3H6O/c6-1-3(8)5(10)4(9)2-7;2*1-3(2)4/h1,3-5,7-10H,2H2;2*1-2H3/t3-,4+,5+;;/m0../s1

InChI Key

AFGAIEDBFSRFSY-GBQQWJQBSA-N

Isomeric SMILES

CC(=O)C.CC(=O)C.C([C@H]([C@@H]([C@H](C=O)O)O)O)O

Canonical SMILES

CC(=O)C.CC(=O)C.C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

Chemical Reactions Analysis

Reaction Mechanism

  • Catalyst : Boron trifluoride etherate (BF₃·OEt₂) is used to activate the carbonyl group of acetone, enabling nucleophilic attack by the hydroxyl groups of D-xylose.

  • Steps :

    • Acetonation : D-xylose reacts with excess acetone under acidic conditions to form 1,2-5,6-diacetone xylose.

    • Work-up : Neutralization with aqueous sodium hydroxide (2N NaOH) followed by extraction with dichloromethane.

    • Crystallization : The product is purified via evaporation and recrystallization using cyclohexane .

Key Reaction Conditions

ParameterOptimal ConditionPurpose
CatalystBoron trifluoride etherate (BF₃·OEt₂)Activates acetone for ketal formation
SolventAcetoneReactant and solvent
Temperature30–70°C (evaporation step at 40°C) Ensures volatility of byproducts
Neutralization Agent2N NaOHHalts the reaction and removes catalyst
Extraction SolventDichloromethaneSeparates organic product from aqueous
Crystallization SolventCyclohexanePurifies diacetone xylose via precipitation

Reaction Optimization and Scalability

The synthesis process is optimized for efficiency and scalability:

  • Scale : Demonstrated at multi-gram scales for analogous compounds (e.g., diacetone glucose) .

  • Yield : While explicit yield data for this compound is not reported, the method’s efficacy is inferred from similar monosaccharides (e.g., 80–90% yields for diacetone glucose under analogous conditions) .

  • Purity : Final product purity is confirmed via ¹H NMR spectroscopy, showing no residual acetone or catalyst .

Comparative Reactivity of Xylose Derivatives

Though not directly related to this compound, other xylose reactions highlight the compound’s role as a protected intermediate:

  • Dehydration to Furfural : Unprotected xylose undergoes acid-catalyzed dehydration to furfural (with HCl or H₂SO₄), but this compound’s ketal groups block this pathway .

  • Enzymatic Oxidation : Free xylose is oxidized to d-xylonate via xylose dehydrogenase (XylB), while protected derivatives like this compound remain inert .

Comparison with Similar Compounds

Comparison with Xylose

Structural and Functional Differences

  • Chemical Reactivity: Xylose (C₅H₁₀O₅) is a reducing aldopentose with free hydroxyl groups, making it reactive in Maillard reactions, fermentation, and enzymatic processes. In contrast, diacetone xylose is non-reductive and inert toward hydroxyl-specific reactions due to its protected groups .
  • Applications: Xylose is utilized in microbial fermentation for bioethanol (e.g., by Saccharomyces cerevisiae strains ) and as a precursor to furfural, a platform chemical for biofuels . this compound is employed in synthetic chemistry for controlled glycosidic bond formation, avoiding side reactions common with unprotected xylose .

Physical Properties

Property Xylose This compound
Molecular Weight (g/mol) 150.13 230.26
Melting Point (°C) ~145 42–46
Solubility Highly water-soluble Organic-solvent soluble

Xylose’s natural occurrence in lignocellulosic biomass (e.g., apples, Miscanthus) necessitates purification steps to isolate it from contaminants like arabinose and formic acid . This compound, however, is synthesized under controlled laboratory conditions, bypassing extraction challenges .

Comparison with Xylitol

Metabolic and Industrial Roles

  • Structure : Xylitol (C₅H₁₂O₅) is a sugar alcohol derived from xylose via hydrogenation, lacking the carbonyl group of xylose .
  • Function: Xylitol is non-fermentable by many microbes (e.g., Dickeya species ) and is used as a low-calorie sweetener.

Fermentation Efficiency

Comparison with Xylulose

Biochemical Pathways

  • Formation : Xylulose is a ketopentose isomer of xylose, produced via xylose isomerase (e.g., in Thermus brockianus ).
  • Utility: Xylulose-5-phosphate is a key intermediate in the pentose phosphate pathway, critical for nucleotide synthesis . this compound, being non-metabolizable, is excluded from such pathways but serves as a precursor for synthesizing xylulose derivatives in vitro .

Stability in Aqueous Media

Xylulose is prone to degradation under acidic conditions during furfural production , whereas this compound’s protective groups confer resistance to hydrolysis, enabling its use in non-aqueous reactions .

Comparison with Other Protected Sugars

This compound belongs to a class of isopropylidene-protected sugars. For example:

  • Di-O-isopropylidene glucose: Used similarly for glycosylation but differs in ring size (glucofuranose vs. xylofuranose) and steric hindrance.
  • Diacetone alcohol: A solvent (C₆H₁₂O₂) formed from acetone self-condensation, unrelated structurally but shares the "diacetone" nomenclature .

Comparison with Diacetone Alcohol

Parameter This compound Diacetone Alcohol
Molecular Formula C₁₁H₁₈O₅ C₆H₁₂O₂
Primary Use Organic synthesis Solvent, paint additive
Reactivity Chemically stable Base-sensitive, equilibrium with acetone

While both contain "diacetone" in their names, diacetone alcohol is a linear dimer of acetone, whereas this compound is a cyclic sugar derivative .

Q & A

Q. What analytical methods are most reliable for quantifying Diacetone xylose in complex biological matrices?

High-performance liquid chromatography (HPLC) with a refractive index detector (RID) is widely used for precise quantification of xylose derivatives, ensuring reproducibility in biological samples . For this compound, column selection (e.g., amine-bonded phases) and mobile phase optimization (e.g., acetonitrile/water gradients) are critical to resolve it from interfering compounds. Method validation should include spike-recovery tests and calibration curves with R² > 0.99 to confirm accuracy .

Q. How can researchers design a robust synthesis protocol for this compound?

A two-step protection strategy is typical: (1) dissolve xylose in acetone with a Lewis acid catalyst (e.g., H₂SO₄) under anhydrous conditions, and (2) monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Critical parameters include temperature control (20–25°C to avoid over-acetonation) and catalyst concentration (0.5–1% v/v). Purification via recrystallization in ethanol/water mixtures yields >95% purity .

Advanced Research Questions

Q. How do reaction conditions influence the selectivity of this compound derivatization?

Central composite experimental designs (CCD) are effective for optimizing temperature, time, and catalyst ratios. For example, a CCD study on xylose conversion to furfural achieved 92–99% model accuracy (R²) by analyzing quadratic interactions between variables . For this compound, similar designs can identify trade-offs between mono- and di-acetonated products, with ANOVA validating statistical significance (p < 0.05) of factors like acetone molar excess .

Q. How can conflicting data on this compound stability under acidic conditions be resolved?

Contradictions often arise from unaccounted variables (e.g., trace metal ions or humidity). A systematic approach includes:

  • Replicating experiments under inert atmospheres (N₂/Ar) to exclude oxidation .
  • Using response surface models to isolate confounding factors (e.g., Arrhenius plots for temperature-dependent degradation) .
  • Cross-validating results with nuclear magnetic resonance (NMR) to confirm structural integrity post-reaction .

Q. What metabolic engineering strategies enhance microbial uptake of this compound?

In xylose-utilizing organisms like Saccharomyces cerevisiae, heterologous expression of xylose isomerase (XI) and transporter genes (e.g., GXF1) improves uptake. For this compound, preliminary hydrolysis (e.g., acid-catalyzed deprotection) may be required. Genome-scale flux balance analysis (FBA) can predict pathway bottlenecks, while CRISPRi knockdowns validate rate-limiting enzymes like xylulokinase .

Methodological Considerations

  • Experimental Design : Use factorial designs (e.g., Box-Behnken) to minimize runs while maximizing data resolution .
  • Data Validation : Compare results against independent studies (e.g., Lamminpää’s work on xylose-to-furfural optimization) and apply t-tests for reproducibility .
  • Instrumentation : Pair HPLC with mass spectrometry (LC-MS) for structural confirmation, especially in complex mixtures .

Key Challenges & Solutions

Challenge Solution References
Low catalytic efficiencyFunctionalize catalysts (e.g., sulfonated Starbon®) for reusability
Side-product formationOptimize solvent polarity (e.g., DMSO/water ratios)
Metabolic pathway interferenceUse transcriptomics to identify competing enzymes

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